BenchChemオンラインストアへようこそ!

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate

Medicinal Chemistry Spirocyclic Building Blocks Regioisomerism

tert-Butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS 2168075-35-0) is a Boc-protected spirocyclic building block featuring a [3.4]-azaspiro core with a ketone at the 7-position and a tert-butyl carbamate (Boc) protecting group on the spiro-nitrogen of the 5-azaspiro[3.4]octane scaffold. The molecular formula is C12H19NO3 (MW 225.28 g/mol).

Molecular Formula C12H19NO3
Molecular Weight 225.288
CAS No. 2168075-35-0
Cat. No. B2712264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate
CAS2168075-35-0
Molecular FormulaC12H19NO3
Molecular Weight225.288
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC12CCC2
InChIInChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)7-12(13)5-4-6-12/h4-8H2,1-3H3
InChIKeyWDRGRDGIYUVEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS 2168075-35-0): Procurement-Relevant Identity and Scaffold Classification


tert-Butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS 2168075-35-0) is a Boc-protected spirocyclic building block featuring a [3.4]-azaspiro core with a ketone at the 7-position and a tert-butyl carbamate (Boc) protecting group on the spiro-nitrogen of the 5-azaspiro[3.4]octane scaffold [1]. The molecular formula is C12H19NO3 (MW 225.28 g/mol) . The compound is classified as a constrained, three-dimensional spirocyclic amine precursor, with the Boc group enabling orthogonal deprotection under mild acidic conditions while the ketone provides a site for further functionalization (e.g., reductive amination, Grignard addition) [1]. Commercially available purities typically range from 95% to 98% .

Why Generic Substitution Is Inadequate for Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate in Specialized Research


In-class spirocyclic building blocks cannot be exchanged without consequence because small changes in regioisomerism, ring-heteroatom composition, or protecting group identity produce functionally divergent synthetic intermediates. The 5-aza-7-oxo regioisomer presents a distinct spatial arrangement of the ketone and Boc-protected amine relative to the spirocyclic junction, which governs the trajectory of subsequent bond-forming reactions [1]. When a project requires the specific geometry of the [3.4]-5-azaspiro framework, substitution with the 6-aza-8-oxo isomer (CAS 1823493-77-1), the 5-oxa-2-aza isomer (CAS 1408075-90-0), or the Cbz-protected benzyl analog (CAS 2680740-47-8) fundamentally alters the vector of the emerging functional groups, potentially invalidating structure-activity relationship (SAR) campaigns and necessitating re-optimization of synthetic routes . The quantitative evidence below concretizes these differentiation points.

Product-Specific Quantitative Differentiation Evidence for Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate


Regioisomeric Differentiation: 5-Aza-7-oxo vs. 6-Aza-8-oxo Spirocyclic Core

The target compound features a 5-aza-7-oxo substitution pattern on the spiro[3.4]octane scaffold. Its closest regioisomer, tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1823493-77-1), bears the ketone and Boc-protected nitrogen at the 8- and 6-positions, respectively [1]. While both share the molecular formula C12H19NO3 (MW 225.28 g/mol) , the difference in ring attachment positions results in distinct InChIKeys (WDRGRDGIYUVEEY-UHFFFAOYSA-N vs. VVXLGQXXASEZNA-UHFFFAOYSA-N) and SMILES strings, confirming non-identical connectivity [1]. This regioisomeric divergence translates into different exit vectors for downstream derivatization: the 5-aza-7-oxo isomer projects the amine handle from one ring expansion pathway, whereas the 6-aza-8-oxo isomer offers an alternative trajectory [2].

Medicinal Chemistry Spirocyclic Building Blocks Regioisomerism

Heteroatom-Dependent Physicochemical Divergence: Aza vs. Oxa-Azaspiro Scaffolds

The target compound (C12H19NO3, 225.28 g/mol) differs from tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0, C11H17NO4, 227.26 g/mol) in both elemental composition and ring heteroatom identity [1]. The oxa-analog replaces a methylene group with an oxygen atom within the spirocyclic ring, increasing hydrogen-bonding capacity (1 additional H-bond acceptor) and altering the calculated logP and polar surface area [2]. Commercially, vendors report different storage conditions: the all-carbon 5-azaspiro compound is stored long-term in a cool, dry place , whereas many oxa-azaspiro analogs require storage at 2–8°C , indicating measurable differences in thermal or hydrolytic stability profiles that affect shipping, handling, and shelf-life in procurement planning.

Physicochemical Properties Drug Discovery Oxa-Azaspiro

Protecting Group Orthogonality: Boc vs. Cbz in the 7-Oxo-5-azaspiro[3.4]octane Series

The target compound's Boc (tert-butyl carbamate) protecting group can be cleaved under acidic conditions (e.g., TFA, HCl/dioxane) without affecting the ketone or the spirocyclic framework. Its direct Cbz-protected analog, benzyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS 2680740-47-8, C15H17NO3, 259.30 g/mol), requires hydrogenolysis or strong acidic conditions (HBr/AcOH) for deprotection, which may reduce the ketone or rearrange the spirocyclic system . The Boc compound thus offers superior orthogonality in multi-step syntheses where other acid-labile or hydrogenation-sensitive functional groups are present [1]. The molecular weight difference (225.28 vs. 259.30 g/mol, ~15% increase) also impacts atom economy and cost per mole in scale-up scenarios.

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Synthetic Accessibility and Commercial Availability: a Quantitative Supply-Chain Comparison

The target compound is listed by multiple international vendors across different purity grades and pack sizes, providing a competitive procurement landscape. Direct price benchmarking (as of 2025) shows the target compound available at 50 mg for €633 and 500 mg for €1,761 (estimated delivery ~55 days) from a specialized European supplier , while the structurally simpler 5-azaspiro[3.4]octane hydrochloride (CAS 2126159-45-1, C7H14ClN, 147.65 g/mol) is offered at significantly lower cost due to its smaller molecular complexity and higher-volume demand [1]. However, the target compound's 5-aza-7-oxo substitution with Boc protection is not generic; only a limited number of vendors stock this specific regioisomer, and custom synthesis lead times can exceed 8 weeks . In contrast, the 6-aza-8-oxo regioisomer (CAS 1823493-77-1) shows comparable pricing structures but distinct availability patterns, necessitating careful supply-chain planning to avoid project delays.

Commercial Availability Lead Time Procurement Risk

Patent-Linked Intellectual Property Positioning Within the Azaspiro[3.4]octane Chemical Space

The azaspiro[3.4]octane scaffold, including 7-oxo-substituted variants, appears in patent literature describing TRPM8 receptor antagonists and other therapeutic programs [1]. PubChemLite records attribute 3 patent counts to the target compound (InChIKey: WDRGRDGIYUVEEY-UHFFFAOYSA-N), while its literature count is 0, indicating the compound's value is primarily captured in intellectual property rather than published journal articles [2]. By comparison, the oxa-analog (CAS 1408075-90-0) shows different patent and literature associations, reflecting divergent application profiles [3]. Researchers selecting building blocks for patentable drug discovery programs should be aware that the 5-azaspiro[3.4]octane core has been claimed in specific therapeutic contexts, and freedom-to-operate analysis may be necessary depending on the intended downstream target.

Patent Landscape Drug Discovery TRPM8 Antagonists

Best Research and Industrial Application Scenarios for Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate


Lead Optimization in Neurological Disorder Drug Discovery Requiring Regiospecific Spirocyclic Amines

Medicinal chemistry teams targeting neurological disorders can use this building block to introduce a precise 5-aza-7-oxo spirocyclic constraint into lead compounds [1]. The specific regioisomer ensures correct exit-vector geometry for engagement with CNS targets, avoiding the structural ambiguity of the 6-aza-8-oxo isomer. The Boc group allows late-stage deprotection and diversification while preserving the ketone for further functionalization [2].

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

In synthetic routes containing both acid-labile (e.g., tert-butyl esters, trityl groups) and hydrogenation-sensitive (olefins, nitriles) functionalities, the Boc-protected 5-azaspiro compound provides predictable, mild TFA-mediated deprotection without compromising other protecting groups [1]. This orthogonality is a key advantage over the Cbz-protected benzyl analog, which would require hydrogenolysis conditions incompatible with such substrates [2].

Intellectual Property Navigation in TRPM8 Antagonist Development

The azaspiro[3.4]octane scaffold, including 7-oxo-substituted variants, has been claimed in patent literature for TRPM8 antagonism [1]. Organizations developing next-generation TRPM8 modulators can employ the target compound as a synthetic entry point for novel, patent-distinct analogs by exploiting the specific 5-aza-7-oxo substitution pattern not explicitly exemplified in existing patent claims, supported by the compound's limited public literature footprint [2].

Scale-Up Research with Defined Supply-Chain Planning

Process chemists planning multi-gram syntheses can leverage the compound's availability from multiple vendors (AKSci, Leyan, CymitQuimica) with documented purity specifications (95–98%) to secure a reliable supply [1]. The ~55-day lead time for specialized suppliers necessitates early procurement engagement, while the compound's ambient storage compatibility reduces cold-chain logistics complexity compared to oxa-azaspiro analogs requiring 2–8°C storage [2].

Quote Request

Request a Quote for Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.